2-((2,3-Dihydrobenzofuran-5-yl)methyl)butanoic acid
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Overview
Description
2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]butanoic acid is a chemical compound that features a benzofuran ring, which is a fused ring system containing both benzene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through the acid-catalyzed cyclization of compounds containing carbonyl groups by dehydration . Other methods include palladium or platinum-catalyzed ring closure, condensation of activated methylene following Dieckmann reaction conditions, and intramolecular Friedel–Crafts reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields with fewer side reactions . This method is particularly useful for constructing complex benzofuran ring systems.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or platinum catalysts for ring closure, acids for cyclization, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]butanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]butanoic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives can inhibit the production of pro-inflammatory cytokines, making them useful in anti-inflammatory treatments . Additionally, the compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]butanoic acid include other benzofuran derivatives such as:
Uniqueness
What sets 2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]butanoic acid apart from other similar compounds is its specific substitution pattern and the presence of the butanoic acid moiety.
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-ylmethyl)butanoic acid |
InChI |
InChI=1S/C13H16O3/c1-2-10(13(14)15)7-9-3-4-12-11(8-9)5-6-16-12/h3-4,8,10H,2,5-7H2,1H3,(H,14,15) |
InChI Key |
HKFDOAFTSIWDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC2=C(C=C1)OCC2)C(=O)O |
Origin of Product |
United States |
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